molecular formula C12H15BClNO3 B3241213 2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid CAS No. 1451392-96-3

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid

Cat. No. B3241213
CAS RN: 1451392-96-3
M. Wt: 267.52 g/mol
InChI Key: JWZDVWRFPJMCCV-UHFFFAOYSA-N
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Description

2-Chloro-4-(1-piperidinylcarbonyl)phenylboronic acid (CPBA) is an important organic compound. It has the molecular formula C12H15BClNO3 .


Synthesis Analysis

The synthesis of phenylboronic acids, such as CPBA, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .


Molecular Structure Analysis

The molecular structure of CPBA consists of a phenyl ring attached to a boronic acid group and a piperidinylcarbonyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Phenylboronic acids, including CPBA, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

CPBA has a molecular weight of 267.52 g/mol . More specific physical and chemical properties such as melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Catalytic Applications

Phenylboronic acids, including derivatives similar to 2-chloro-4-(1-piperidinylcarbonyl)phenylboronic acid, have been utilized as catalysts in various chemical reactions. For instance, certain phenylboronic acids have shown high efficacy as catalysts for dehydrative amidation between carboxylic acids and amines, which is crucial for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a significant role in these reactions by preventing the coordination of amines to the boron atom, thus accelerating the amidation process (Wang, Lu, & Ishihara, 2018).

Supramolecular Chemistry

In supramolecular chemistry, phenylboronic acids have contributed to the understanding of crystal structures and hydrogen bonding mechanisms. Research on 4-halophenylboronic acids, including chloro derivatives, has revealed their role in forming various supramolecular architectures through O−H···O interactions and C−H···X (X = Cl, Br, I) interactions. Such studies are fundamental for the development of novel crystalline materials with specific properties (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Synthesis of Indene Derivatives

Phenylboronic acid derivatives have also been employed in organic synthesis, such as the Rh(I)-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives. The steric nature of the substituent on the alkynes influences the regioselectivity of the indene formation, showcasing the versatility of phenylboronic acids in synthetic organic chemistry (Miyamoto, Harada, Tobisu, & Chatani, 2008).

Bioconjugation and Biomolecular Recognition

The unique reactivity of phenylboronic acids towards diols and amines has been exploited in bioconjugation techniques, allowing for the attachment of various biomolecules to oligonucleotides, proteins, and other biopolymers. This capability is crucial for the development of biosensors, targeted drug delivery systems, and other biomedical applications. The postsynthetic modification of oligonucleotides with phenylboronic acids, for instance, enables the sequence-specific incorporation of functional groups, expanding the toolkit for molecular biology and biotechnology (Steinmeyer & Wagenknecht, 2018).

Chemical Engineering and Pharmaceutical Applications

Phenylboronic acids and their derivatives play significant roles in pharmaceutical and chemical engineering, particularly in the fields of drug delivery and sensor development. Their ability to form reversible complexes with saccharides and other polyol compounds has been leveraged for the design of self-regulated insulin delivery systems, tissue engineering scaffolds, and various separation and sensor systems. This highlights the broad applicability of phenylboronic acids in addressing complex challenges in healthcare and materials science (Liang-yin, 2006).

Safety and Hazards

Phenylboronic acids, including CPBA, are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed and can cause irritation if they come into contact with the skin or eyes .

properties

IUPAC Name

[2-chloro-4-(piperidine-1-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClNO3/c14-11-8-9(4-5-10(11)13(17)18)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZDVWRFPJMCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188724
Record name Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1451392-96-3
Record name Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-chloro-4-(1-piperidinylcarbonyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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